3-Acetamidobenzoic acid

Overview

Description

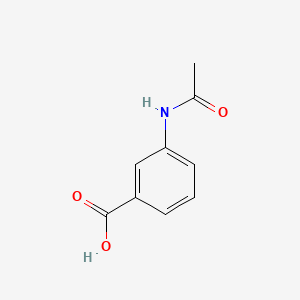

3-Acetamidobenzoic acid, also known as 3-(Acetylamino)benzoic acid, is an organic compound with the molecular formula C9H9NO3. It is a derivative of benzoic acid where an acetamido group is substituted at the meta position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Acetamidobenzoic acid can be synthesized through several methods. One common method involves the acetylation of 3-aminobenzoic acid using acetic anhydride. The reaction typically proceeds as follows:

Reactants: 3-aminobenzoic acid and acetic anhydride.

Conditions: The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The mixture is heated to facilitate the reaction.

Product: this compound is obtained after purification.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale acetylation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Acetamidobenzoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form 3-aminobenzoic acid.

Substitution: It can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Quinones.

Reduction: 3-Aminobenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-Acetamidobenzoic acid has been studied for its potential therapeutic properties. Its structural similarity to other biologically active compounds allows it to act as a precursor or intermediate in the synthesis of pharmaceuticals.

Case Study: Anti-inflammatory Properties

Research has indicated that derivatives of this compound exhibit anti-inflammatory activity. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the acetamido group can enhance the anti-inflammatory effects while reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Biochemical Applications

In biochemistry, this compound is utilized in various assays and cell culture applications.

Cell Culture and Transfection

The compound is frequently used as a reagent in cell culture to modify cellular responses and enhance transfection efficiency. Its role as a pH stabilizer in buffers during cell culture has been documented, improving cell viability and experimental reproducibility .

Analytical Chemistry

This compound serves as a standard reference material in chromatographic techniques.

Chromatography

It is employed in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. The compound's unique retention time and peak characteristics make it ideal for use as an internal standard in quantitative analyses .

Environmental Chemistry

Research into the environmental impact of pharmaceuticals has also highlighted the significance of this compound.

Study on Environmental Persistence

A study assessed the degradation pathways of this compound in aquatic environments, revealing its persistence and potential bioaccumulation risks. This research underscores the need for monitoring pharmaceutical contaminants in water sources .

Data Summary Table

Mechanism of Action

The mechanism of action of 3-acetamidobenzoic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can modulate the activity of the enzymes and affect various biochemical pathways.

Comparison with Similar Compounds

3-Acetamidobenzoic acid can be compared with other similar compounds such as:

4-Acetamidobenzoic acid: This isomer has the acetamido group at the para position. It has different chemical properties and applications.

2-Acetamidobenzoic acid: This isomer has the acetamido group at the ortho position. It also exhibits distinct reactivity and uses.

Uniqueness: The meta position of the acetamido group in this compound imparts unique chemical properties, making it suitable for specific applications that are not feasible with its ortho or para isomers.

Biological Activity

3-Acetamidobenzoic acid (also known as 3-acetamidobenzoate or 3-ABA) is an aromatic compound with significant biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 179.17 g/mol. Its structure consists of a benzene ring substituted with an acetamido group at the meta position, which influences its reactivity and biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated that derivatives of aminobenzoic acids, including this compound, showed effectiveness against various bacterial strains, particularly Pseudomonas aeruginosa and Shigella flexneri . This suggests potential applications in treating bacterial infections.

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| This compound | Pseudomonas aeruginosa | Moderate |

| This compound | Shigella flexneri | Moderate |

2. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It acts by inhibiting the production of pro-inflammatory cytokines, which are crucial in inflammatory responses. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

3. Analgesic Properties

The compound has also shown analgesic effects in animal models. The mechanism involves the modulation of pain pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pain mediators like prostaglandins.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and pain pathways, such as COX-1 and COX-2.

- Interaction with Receptors : It may interact with specific receptors in the body that modulate pain and inflammatory responses.

- Antioxidant Properties : Some studies suggest that it possesses antioxidant capabilities, which can mitigate oxidative stress associated with various diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial efficacy of various aminobenzoic acids, this compound was tested against clinical isolates of Pseudomonas aeruginosa. The results indicated a minimum inhibitory concentration (MIC) of 128 µg/mL, demonstrating its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

A study involving animal models of induced inflammation showed that administration of this compound resulted in a significant reduction in edema compared to control groups. Histological examinations revealed decreased infiltration of inflammatory cells in treated tissues, supporting its anti-inflammatory role .

Research Findings

Recent investigations into the pharmacological profiles of this compound have highlighted its versatility:

- Molecular Modeling Studies : Computational studies suggest that the compound's binding affinity to COX enzymes is comparable to known NSAIDs, indicating potential for development as a new therapeutic agent .

- Chemical Reactivity : The compound's chemical reactivity has been characterized using spectroscopic techniques, revealing insights into its interactions at the molecular level .

Properties

IUPAC Name |

3-acetamidobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6(11)10-8-4-2-3-7(5-8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDPZMQZWZMONQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67011-40-9 (mono-hydrochloride salt) | |

| Record name | 3-Acetamidobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2060418 | |

| Record name | 3-Acetamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587-48-4 | |

| Record name | 3-Acetamidobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetamidobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetamidobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-(acetylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Acetamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetamidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 3-acetamidobenzoic acid synthesized in the laboratory?

A1: [] One method for synthesizing this compound involves the liquid-phase catalytic oxidation of 3-acetamidotoluene using ozone. This reaction utilizes a catalytic system comprising ozone, 3-acetamidotoluene, cobalt (III) acetate, glacial acetic acid, and potassium bromide. The presence of potassium bromide significantly enhances both the reaction rate and the selectivity of the oxidation process, resulting in this compound as the major product with a yield of 71.2%. [] Replacing the ozone-air mixture with an ozone-oxygen mixture further improves the yield to 86.0%. []

Q2: What is the metabolic fate of 3-nitrotoluene in living organisms?

A2: [] Studies in male Fischer 344 rats revealed that 3-nitrotoluene is primarily metabolized into 3-nitrohippuric acid (24% of the dose), 3-nitrobenzoic acid (21% of the dose), and This compound (12% of the dose) within 72 hours of oral administration. [] These metabolites are primarily excreted in the urine. This metabolic pathway highlights the biotransformation of 3-nitrotoluene and the generation of this compound as a metabolic product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.